molecular formula C10H16ClN B6252882 (2R)-4-phenylbutan-2-amine hydrochloride CAS No. 826-16-4

(2R)-4-phenylbutan-2-amine hydrochloride

Cat. No. B6252882
CAS RN: 826-16-4
M. Wt: 185.7
InChI Key:
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Description

(2R)-4-Phenylbutan-2-amine hydrochloride (also known as 4-PBA-HCl or 4-phenylbutan-2-amine hydrochloride) is a synthetic compound of the phenylbutanamine class. It is widely used in the scientific research community for its unique properties, including its ability to act as an agonist of the sigma-1 receptor (S1R). The S1R is a protein receptor found in the endoplasmic reticulum of cells that plays a role in cell signaling and regulation. This makes 4-PBA-HCl an important tool for scientists studying the S1R.

Mechanism of Action

4-PBA-HCl acts as an agonist of the S1R, which is a protein receptor found in the endoplasmic reticulum of cells. This receptor plays a role in cell signaling and regulation. When 4-PBA-HCl binds to the S1R, it activates the receptor and causes it to initiate a series of events that ultimately result in the activation of downstream signaling pathways. These pathways can then lead to a variety of effects, depending on the cell type and the downstream pathways that are activated.
Biochemical and Physiological Effects
The activation of the S1R by 4-PBA-HCl can lead to a variety of biochemical and physiological effects. For example, it has been shown to modulate cell signaling pathways and induce the release of neurotransmitters, such as serotonin and dopamine. It has also been shown to have effects on the cardiovascular system, including the ability to modulate blood pressure. In addition, 4-PBA-HCl has been shown to have effects on the brain and nervous system, including its ability to modulate learning and memory in animal models.

Advantages and Limitations for Lab Experiments

4-PBA-HCl is a useful tool for scientists studying the S1R and its effects on cells, the brain and nervous system, and the cardiovascular system. It has several advantages, including its ability to modulate cell signaling pathways, its ability to induce the release of neurotransmitters, and its ability to modulate blood pressure. However, there are also some limitations to its use in lab experiments. For example, it is not very soluble in water, so it must be dissolved in a solvent such as ethanol or DMF in order to be used in experiments. In addition, it is not very stable and can easily degrade, so it must be kept in a cool, dry place and used quickly after it has been synthesized.

Future Directions

The potential future directions for 4-PBA-HCl are numerous. For example, it could be used to study the effects of S1R agonists on diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. It could also be used to study the effects of S1R agonists on the immune system and their ability to modulate inflammation. In addition, 4-PBA-HCl could be used to study the effects of S1R agonists on the metabolism, including their ability to modulate glucose and lipid metabolism. Finally, 4-PBA-HCl could be used to study the effects of S1R agonists on the development and function of the nervous system, including their ability to modulate synaptic plasticity.

Synthesis Methods

The synthesis of 4-PBA-HCl involves the use of a Grignard reaction to form the desired compound. In this reaction, a Grignard reagent is reacted with a halide salt to form the desired product. The Grignard reagent used is 4-bromophenylbutan-2-amine, which is reacted with hydrochloric acid to form 4-PBA-HCl. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) and is heated to a temperature of around 80°C. After the reaction is complete, the product is purified by recrystallization and then dried.

Scientific Research Applications

4-PBA-HCl is a useful tool for scientists studying the S1R. It has been used to study the effects of S1R agonists on cells, including their ability to modulate cell signaling pathways. It has also been used to study the effects of S1R agonists on the brain and nervous system, as well as its effects on learning and memory in animal models. 4-PBA-HCl has also been used to study the effects of S1R agonists on the cardiovascular system and their ability to modulate blood pressure.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-4-phenylbutan-2-amine hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a ketone intermediate, followed by reduction and reductive amination reactions.", "Starting Materials": [ "Benzyl cyanide", "Ethyl acetoacetate", "Benzaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of benzyl cyanide and ethyl acetoacetate in the presence of sodium ethoxide to form 2-phenyl-3-oxobutanoic acid ethyl ester", "Step 2: Conversion of 2-phenyl-3-oxobutanoic acid ethyl ester to (2R)-4-phenylbutan-2-one via Claisen condensation with benzaldehyde", "Step 3: Reduction of (2R)-4-phenylbutan-2-one to (2R)-4-phenylbutan-2-ol using sodium borohydride in methanol", "Step 4: Reductive amination of (2R)-4-phenylbutan-2-ol with ammonium chloride and sodium cyanoborohydride in the presence of hydrochloric acid to form (2R)-4-phenylbutan-2-amine hydrochloride" ] }

CAS RN

826-16-4

Product Name

(2R)-4-phenylbutan-2-amine hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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